![molecular formula C9H8ClF3N4OS B3140352 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea CAS No. 477885-62-4](/img/structure/B3140352.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea is a useful research compound. Its molecular formula is C9H8ClF3N4OS and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on thiourea derivatives emphasizes the synthesis and structural analysis of compounds. For instance, the synthesis of N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea through the reaction of 3-amino-2-chloropyridine with benzoyl isothiocyanate has been documented. This process highlights the intermolecular hydrogen-bond interactions that link neighbouring molecules into an infinite supramolecular structure (Yu‐Jie Ding et al., 2009).
Chemical Properties and Reactions
The chemical properties and reactions of thiourea derivatives have been extensively studied. Research shows that 2-Aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles can be synthesized from 2-hydroxy-3-thioureidopyridine and 2-hydroxy-3-thioureidobenzene, respectively, via acid catalyzed cyclization. This process demonstrates the nucleophilic behavior of the hydroxyl group in thiourea derivatives (Hae-Young Park Choo et al., 2005).
Applications in Heterocyclic Synthesis
The application of thiourea derivatives in heterocyclic synthesis is notable. The synthesis of surfactants incorporating thiourea moieties with dyeing and antimicrobial activities showcases the versatility of thiourea derivatives in creating compounds with significant industrial applications (M. S. Amine et al., 2012).
Structural and Electrochemical Properties
The study of the coordination behavior of thiourea ligands with transition metals has led to insights into the structural, spectroscopic, and electrochemical properties of metal complexes. Such research contributes to the development of novel materials with potential applications in catalysis and materials science (F. Saad et al., 2012).
properties
IUPAC Name |
(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[[hydroxy(methyl)amino]methylidene]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4OS/c1-17(18)4-15-8(19)16-7-6(10)2-5(3-14-7)9(11,12)13/h2-4,18H,1H3,(H,14,16,19)/b15-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYUKPRXLIJDX-SYZQJQIISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/C(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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